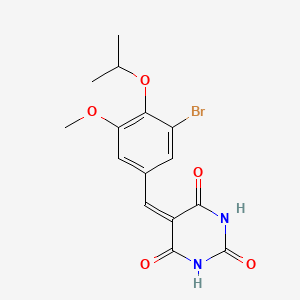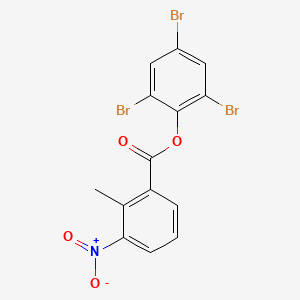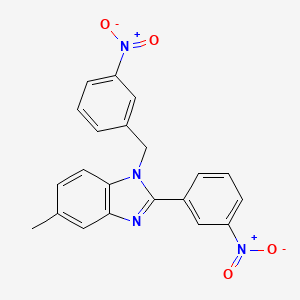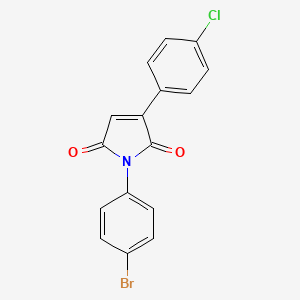
5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, drug discovery, and organic synthesis. This compound is a pyrimidine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, several studies have suggested that this compound exerts its biological effects by inhibiting the activity of enzymes involved in the DNA replication and repair process, leading to the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membrane integrity.
Biochemical and physiological effects:
5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit several biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells by inhibiting the activity of enzymes involved in the DNA replication and repair process. Additionally, this compound has been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membrane integrity. However, further studies are required to understand the exact mechanism of action and the potential side effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages and limitations for lab experiments. One of the advantages of this compound is its potential application in medicinal chemistry and drug discovery. Additionally, this compound has been shown to exhibit potent biological activities, making it a potential candidate for the development of new antimicrobial and anticancer agents. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the future directions is to study the exact mechanism of action of this compound and its potential side effects. Additionally, further studies are required to understand the structure-activity relationship of this compound and to develop more potent derivatives. Furthermore, this compound can be used as a lead compound for the development of new antimicrobial and anticancer agents. Finally, the potential application of this compound in other fields such as organic synthesis and materials science can also be explored.
Synthesemethoden
Several methods have been reported for the synthesis of 5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the most common methods involves the reaction of 3-bromo-4-isopropoxy-5-methoxybenzaldehyde with barbituric acid in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol or methanol as a solvent, and the product is obtained by filtration and recrystallization. Other methods involve the use of different aldehydes or ketones and barbituric acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential application in medicinal chemistry and drug discovery. This compound has been reported to exhibit anticancer, antitumor, antifungal, and antimicrobial activities. Several studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of enzymes involved in the DNA replication and repair process. Additionally, this compound has been shown to inhibit the growth of various fungi and bacteria, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O5/c1-7(2)23-12-10(16)5-8(6-11(12)22-3)4-9-13(19)17-15(21)18-14(9)20/h4-7H,1-3H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIVBSZHJCEUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=C2C(=O)NC(=O)NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-fluoro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5035263.png)

![7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5035267.png)
![4-{[4-(2-phenoxyethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B5035273.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5035286.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5035294.png)
![3-[(3,5-dichlorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5035310.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5035316.png)
![2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate](/img/structure/B5035321.png)


![3-(benzylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5035332.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5035354.png)
